molecular formula C16H9Br4NO2 B14197840 5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one CAS No. 845728-86-1

5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one

Cat. No.: B14197840
CAS No.: 845728-86-1
M. Wt: 566.9 g/mol
InChI Key: HKBQKZSDFFPYQT-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one is a brominated benzoxazinone derivative. This compound is known for its unique structural features and potential applications in various fields, including chemistry, biology, and industry. The presence of multiple bromine atoms and a benzoxazinone core makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one typically involves the bromination of a suitable precursor. One common method involves the reaction of 4-(3,4-dimethylphenyl)-2,3-benzoxazin-1-one with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired positions on the benzoxazinone ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions as in the laboratory synthesis. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form less brominated derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as Grignard reagents and organolithium compounds are commonly used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzoxazinone derivatives, while reduction reactions can produce partially brominated compounds .

Scientific Research Applications

5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one involves its interaction with specific molecular targets and pathways. The bromine atoms and the benzoxazinone core play a crucial role in its reactivity and biological activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrabromo-4-(3,4-dimethylphenyl)-1H-2,3-benzoxazin-1-one is unique due to its specific bromination pattern and the presence of a benzoxazinone core. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

845728-86-1

Molecular Formula

C16H9Br4NO2

Molecular Weight

566.9 g/mol

IUPAC Name

5,6,7,8-tetrabromo-4-(3,4-dimethylphenyl)-2,3-benzoxazin-1-one

InChI

InChI=1S/C16H9Br4NO2/c1-6-3-4-8(5-7(6)2)15-9-10(16(22)23-21-15)12(18)14(20)13(19)11(9)17/h3-5H,1-2H3

InChI Key

HKBQKZSDFFPYQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=O)C3=C2C(=C(C(=C3Br)Br)Br)Br)C

Origin of Product

United States

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